3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid
Description
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Properties
CAS No. |
1823703-96-3 |
|---|---|
Molecular Formula |
C26H25NO4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
BOMGOVLIMBPPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid is a synthetic compound that belongs to the class of amino acids modified with a fluorenyl group. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 459.5 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective qualities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 118488-18-9 |
| Boiling Point | 658.2 °C |
| Flash Point | 351.9 °C |
Antimicrobial Properties
Research indicates that compounds similar to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid exhibit significant antimicrobial properties. For instance, derivatives with fluorenyl groups have shown activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown promising results against the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in bacterial cell walls. This inhibition can lead to the development of new anti-tuberculosis agents .
Interaction with Biological Targets
The biological activity of this compound may be attributed to its interaction with various cellular targets, including:
- GPCRs (G Protein-Coupled Receptors) : Potential modulation of signaling pathways related to inflammation and immune responses.
- Protein Kinases : Inhibition of certain kinases involved in cancer progression and cellular proliferation.
- Metabolic Enzymes : Impacts on metabolic pathways that could influence cell growth and survival .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that derivatives based on the fluorenyl structure exhibited significant inhibitory effects on the InhA enzyme, leading to reduced viability of Mycobacterium tuberculosis strains, including multi-drug resistant variants .
- Anti-inflammatory Effects : Compounds related to this structure have been tested for their ability to modulate inflammatory responses in vitro, showing potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
